2-Aminothiophene-3-carbaldehyde: A Technical Guide to Scaffold Utility and Handling
2-Aminothiophene-3-carbaldehyde: A Technical Guide to Scaffold Utility and Handling
Topic: 2-Aminothiophene-3-carbaldehyde (CAS 40341-23-9) Properties & Synthetic Utility[1]
Executive Summary
2-Aminothiophene-3-carbaldehyde (CAS 40341-23-9) represents a "privileged scaffold" in medicinal chemistry, serving as a critical junction point for the synthesis of fused heterocyclic systems, particularly thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines .
While chemically potent, this compound presents a significant handling challenge: it is an amino-aldehyde , a class of molecules prone to rapid self-condensation (azomethine formation) and oxidative degradation. Consequently, it is rarely used as a shelf-stable reagent in high-throughput screening but rather generated in situ or stored under rigorous exclusion of air and moisture. This guide details the properties, stabilization strategies, and validated synthetic protocols for leveraging this high-value intermediate.
Chemical Profile & Stability
Physiochemical Properties
| Property | Data |
| CAS Number | 40341-23-9 |
| IUPAC Name | 2-Aminothiophene-3-carbaldehyde |
| Molecular Formula | C₅H₅NOS |
| Molecular Weight | 127.16 g/mol |
| Physical State | Yellow to dark-brown solid (highly dependent on purity) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water.[2] |
| pKa (Calculated) | Amine: ~2.5–3.0 (reduced basicity due to thiophene ring and ortho-formyl electron withdrawal). |
The Stability Paradox (Expertise Insight)
The coexistence of a nucleophilic primary amine (C2) and an electrophilic aldehyde (C3) on the same aromatic ring creates an inherent instability.
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Self-Condensation: In concentrated solutions or the solid state, the amine of one molecule attacks the aldehyde of another, leading to oligomeric Schiff bases (poly-imines).
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Oxidation: The electron-rich thiophene ring is susceptible to oxidation, darkening the compound from yellow to black upon air exposure.
Storage Protocol:
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Temperature: Store at -20°C.
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Atmosphere: Strictly under Argon or Nitrogen.
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Form: Ideally kept as the hydrochloride salt if isolation is necessary, or generated in situ from the stable precursor 2-nitrothiophene-3-carbaldehyde .
Synthetic Protocols
Validated Synthesis: Nitro-Reduction Method
Direct synthesis via the Gewald reaction often yields the nitrile or ester. The most reliable route to the aldehyde is the chemoselective reduction of 2-nitrothiophene-3-carbaldehyde .
Reaction Principle:
Step-by-Step Protocol:
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Preparation: In a 250 mL round-bottom flask, suspend 2-nitrothiophene-3-carbaldehyde (10 mmol) in a mixture of Ethanol (40 mL) and Water (10 mL).
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Activation: Add Ammonium Chloride (NH₄Cl, 50 mmol, 5 equiv) and stir vigorously.
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Reduction: Add Iron Powder (Fe, 50 mmol, 5 equiv) in portions. Note: Use reduced iron powder for better surface area.
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Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The starting nitro spot (less polar) should disappear, replaced by a fluorescent amine spot.
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Work-up:
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Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
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Concentrate the filtrate under reduced pressure to remove ethanol.[3]
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Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).
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Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
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Purification: Use immediately or purify via rapid flash chromatography (neutral alumina is preferred over silica to prevent acid-catalyzed decomposition).
Reactivity Architecture & Scaffold Utility
The core value of CAS 40341-23-9 lies in its ability to undergo Friedländer-type annulations . This allows for the rapid construction of kinase-inhibitor scaffolds.
Pathway Visualization
Caption: Divergent synthetic pathways from the 2-aminothiophene-3-carbaldehyde core. The Friedländer route (blue) is the primary driver for drug discovery applications.
The Friedländer Annulation (Thieno[2,3-b]pyridines)
This is the "Gold Standard" reaction for this scaffold.
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Reagents: Ketone (e.g., Acetophenone, Cyclohexanone), Base (KOH or Piperidine).
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Mechanism:
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Aldol Condensation: The ketone enolate attacks the aldehyde (C3).
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Imine Formation: The C2-amine attacks the ketone carbonyl.
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Dehydration: Aromatization to the pyridine ring.
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Application: Synthesis of analogues to Tacrine (acetylcholinesterase inhibitors) or LIMK1 inhibitors.
Safety & Handling Data
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[4] |
| Eye Irritation | H319 | Causes serious eye irritation.[4][5] |
| STOT-SE | H335 | May cause respiratory irritation.[4] |
Precautionary Measures:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Ventilation: Always handle in a fume hood due to potential stench (thiophene characteristic) and respiratory irritation risks.
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Disposal: Segregate as halogen-free organic waste (unless derivatized with halogens).
References
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BenchChem. (2025).[6] 2-Nitrothiophene-3-carbaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry. Retrieved from
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Buchstaller, H. P., et al. (2001).[7] "Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction." Monatshefte für Chemie, 132, 279–293.[7] Retrieved from
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Haji, M., et al. (2017). "2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry." European Journal of Medicinal Chemistry, 140, 465–493. Retrieved from
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Gouda, M. A., et al. (2011). "Chemistry of 2-aminothiophene-3-carboxamide and related compounds." Turkish Journal of Chemistry, 35, 815–838. Retrieved from
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Fisher Scientific. (2025).[8] Safety Data Sheet: 2-Thiophenecarboxaldehyde derivatives. Retrieved from
Sources
- 1. 2-aminothiophene-3-carbaldehyde | CAS#:40341-23-9 | Chemsrc [chemsrc.com]
- 2. sciforum.net [sciforum.net]
- 3. benchchem.com [benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
